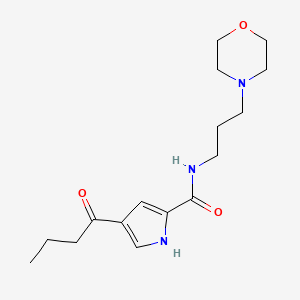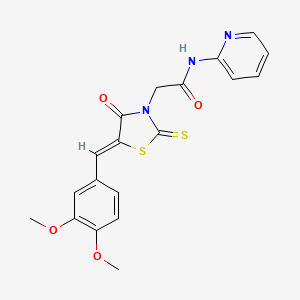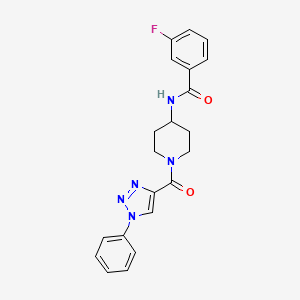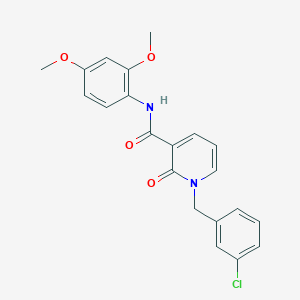![molecular formula C24H22N2O3S B2406655 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine CAS No. 897624-50-9](/img/structure/B2406655.png)
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline backbone, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline backbone would contribute to the aromaticity of the molecule, while the various substituents would likely have significant effects on the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine group could participate in acid-base reactions, the benzenesulfonyl group could undergo electrophilic aromatic substitution reactions, and the methoxy group could influence the reactivity of the phenyl ring it’s attached to .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Nonlinear Optical Materials
- Research on related quinolinium compounds has demonstrated their potential in nonlinear optical applications. These materials have been synthesized and characterized for their optical limiting capabilities, indicating their usefulness in protecting sensitive optical components from damage by intense light pulses (Ruanwas et al., 2010).
Anticancer Agents
- Tetrahydroisoquinoline derivatives have been explored for their anticancer properties. These compounds, sharing structural motifs with 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, have shown potent cytotoxic activity against various cancer cell lines, underscoring the potential of similar compounds in cancer therapy (Redda et al., 2010).
Synthetic Methodologies
- The Lewis acid-promoted reactions of benzoquinone monoimines with propenylbenzenes, yielding complex molecules with high stereoselectivity, highlight the versatility of related compounds in synthetic organic chemistry. These methodologies can lead to the creation of substances with significant biological or material properties (Engler & Scheibe, 1998).
Fluorescence Properties
- The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-ones for their cytotoxic activity also include studies on their fluorescence properties. This research suggests potential applications in bioimaging and sensors, where the fluorescence of quinolinone derivatives can be utilized for visualization in biological systems (Kadrić et al., 2014).
Environmental Analysis
- Techniques for analyzing primary and secondary aliphatic amines in water demonstrate the importance of chemical analysis in environmental science. Derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry, offers a method for detecting amine pollutants, emphasizing the relevance of related chemical procedures in environmental monitoring (Sacher et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research would involve studying its pharmacological effects .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-13-22-21(14-17)24(26-15-18-9-11-19(29-2)12-10-18)23(16-25-22)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJAQYPJVNBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2406585.png)
![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)


![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

